5-溴噻吩-3-甲酸甲酯

概述

描述

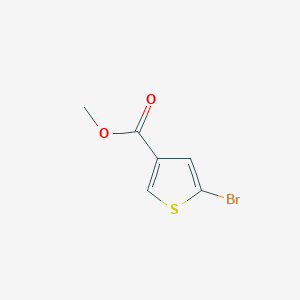

“Methyl 5-bromothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H5BrO2S . It is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .

Synthesis Analysis

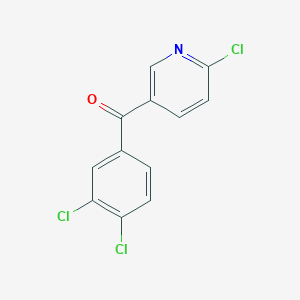

The synthesis of “Methyl 5-bromothiophene-3-carboxylate” can be achieved through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromothiophene-3-carboxylate” consists of a thiophene ring substituted with a bromo group at the 5-position and a carboxylate group at the 3-position .Chemical Reactions Analysis

“Methyl 5-bromothiophene-3-carboxylate” can participate in various chemical reactions. For instance, it can be used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .Physical and Chemical Properties Analysis

“Methyl 5-bromothiophene-3-carboxylate” has a molecular weight of 221.07 . It is recommended to be stored in a dark place, under an inert atmosphere, at 2–8 °C .科学研究应用

有机半导体开发

5-溴噻吩-3-甲酸甲酯: 是合成噻吩衍生物的关键中间体,噻吩衍生物对于有机半导体的进步至关重要 . 这些半导体由于其优异的电子性能而被用于开发有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) .

腐蚀抑制

在工业化学中,噻吩衍生物用作有效的腐蚀抑制剂。 将5-溴噻吩-3-甲酸甲酯掺入更大的分子中可以增强其保护金属免受腐蚀的能力,这对延长机械和基础设施的使用寿命至关重要 .

药理特性

噻吩类分子,包括那些源自5-溴噻吩-3-甲酸甲酯的分子,表现出一系列药理特性。 它们已被研究用于其潜在的抗癌、抗炎、抗菌、抗高血压和抗动脉粥样硬化作用 .

麻醉应用

该化合物已被用于开发如阿替卡因等分子,阿替卡因是一种在欧洲使用的牙科麻醉剂。 阿替卡因具有噻吩骨架,并作为电压门控钠通道阻滞剂 .

生物活性化合物的合成

5-溴噻吩-3-甲酸甲酯: 用于合成生物活性化合物。 它是创建具有各种生物效应的分子的一种起始材料,这些分子对药物化学家来说在药物开发方面具有重要意义 .

有机电子

该化合物在开发有机太阳能电池 (OSC) 中的供体和受体材料方面发挥着重要作用。 它是 PTB 系列聚合物和 IDT 衍生的非富勒烯小分子受体的一部分,这些材料以其高功率转换效率而闻名 .

光物理性质的调节

通过引入不同的官能团,可以有效地调节噻吩基共轭分子的光致发光特性。5-溴噻吩-3-甲酸甲酯在该过程中发挥作用,影响光电子学中使用的材料的光学特性 .

先进材料科学

噻吩衍生物也用于材料科学,用于制造具有特定性能的先进材料,例如增强的导电性或特殊的光学特性。 5-溴噻吩-3-甲酸甲酯的多功能性使其成为该领域中的一种有价值的化合物 .

安全和危害

未来方向

作用机制

Mode of Action

The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It serves as a reagent in this process, contributing to the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic chemistry and drug synthesis .

Result of Action

Its role in the suzuki–miyaura coupling reaction contributes to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of Methyl 5-bromothiophene-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction, in which this compound is used, requires specific reaction conditions for optimal results .

生化分析

Biochemical Properties

Methyl 5-bromothiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This compound can act as a substrate for enzymes that catalyze the formation of carbon–carbon bonds, thereby facilitating the synthesis of complex organic molecules.

Cellular Effects

Methyl 5-bromothiophene-3-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including Methyl 5-bromothiophene-3-carboxylate, have shown potential anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through interactions with specific cellular targets, leading to alterations in cell function and behavior.

Molecular Mechanism

The molecular mechanism of Methyl 5-bromothiophene-3-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, in the Suzuki–Miyaura coupling reaction, Methyl 5-bromothiophene-3-carboxylate acts as a substrate, facilitating the transfer of organic groups from boron to palladium . This interaction results in the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-bromothiophene-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at 2–8°C to maintain its stability . Long-term studies have shown that Methyl 5-bromothiophene-3-carboxylate can have sustained effects on cellular function, depending on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of Methyl 5-bromothiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the threshold levels and safe dosage ranges to avoid potential toxicity .

Metabolic Pathways

Methyl 5-bromothiophene-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, thiophene derivatives are known to undergo metabolic transformations, leading to the formation of biologically active metabolites . These metabolic pathways can influence the compound’s overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of Methyl 5-bromothiophene-3-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its therapeutic potential and efficacy.

Subcellular Localization

Methyl 5-bromothiophene-3-carboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

methyl 5-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZOBQPAHYSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672603 | |

| Record name | Methyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88770-19-8 | |

| Record name | Methyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)

![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)

![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)